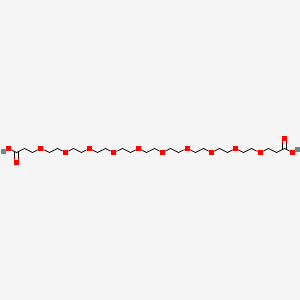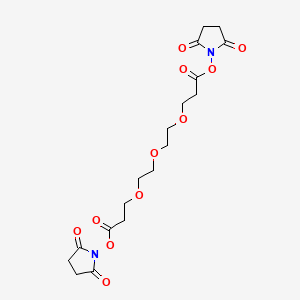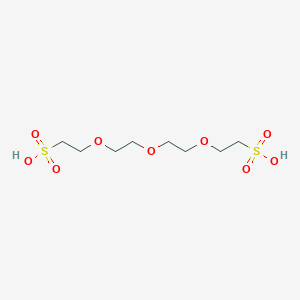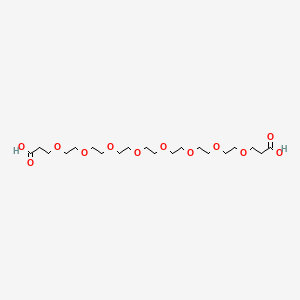
Unii-976Z3162LI
Descripción general
Descripción
The substance identified by the UNII code “976Z3162LI” is also known as BMS-751324 . Its molecular formula is C32H35N6O10P .
Molecular Structure Analysis
The molecular structure of a substance can be determined using various techniques such as X-ray crystallography . The molecular structure of BMS-751324 is defined by its molecular formula C32H35N6O10P .Aplicaciones Científicas De Investigación
Nanoparticle Synthesis and Electronics
Research in nanoparticle synthesis is fundamental in chemical research, influencing advancements in various industries including electronics. Novel materials, such as those involving Unii-976Z3162LI, play a crucial role in developing new semiconducting materials, impacting the evolution from vacuum tubes to modern miniature chips in electronics (Cushing, Kolesnichenko, & O'connor, 2004).
Translating Research into Innovations
The translation of basic scientific research into practical innovations is a longstanding tradition. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) support this by developing and funding programs in STEM innovation, invention, and entrepreneurship. Such initiatives transform scientific discoveries into socially beneficial businesses, potentially involving Unii-976Z3162LI (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Environments in Large Scientific Applications
Large scientific applications, such as those involving Unii-976Z3162LI, benefit from collaborative working environments. These environments, facilitated by various tools and software frameworks, enable remote job submission, file transfer, and application-centric facilities, enhancing the efficiency and reach of scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Actinide Research and Surface Science
In surface science, particularly in actinide research, thin films of actinides and their compounds play a significant role. Techniques like X-ray and ultra violet photoelectron spectroscopy, along with Auger electron spectroscopy, are employed for surface studies, which could include materials like Unii-976Z3162LI (Gouder, 1998).
Satellite Programs and Aerospace
The University Nanosat Program (UNP) exemplifies how student satellite programs can be used for capability demonstrations in aerospace. This program involves the integration of advanced technologies, possibly including materials like Unii-976Z3162LI, to support aerospace education and research (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Relativistic Effects in Physics
In the field of physics, particularly in studying relativistic effects in atoms, molecules, and solids, Unii-976Z3162LI may be relevant. Research on the relativistic structure of many-electron systems is important in fields like nuclear fuels and solar energy conversion (Malli, 1983).
Data-Intensive Science and Software Applications
Efficient data handling and interoperability are essential in data-intensive science, which may involve Unii-976Z3162LI. Technologies like workflow, service, and portal support the requirements of scientific processes, enabling more efficient research (Yao, Rabhi, & Peat, 2014).
Propiedades
IUPAC Name |
[[4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonyl]-propylcarbamoyl]oxymethyl 2-(4-phosphonooxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N6O10P/c1-4-13-37(32(42)47-18-46-27(39)14-21-6-11-24(12-7-21)48-49(43,44)45)31(41)25-16-38-28(20(25)3)29(33-17-34-38)36-26-15-22(8-5-19(26)2)30(40)35-23-9-10-23/h5-8,11-12,15-17,23H,4,9-10,13-14,18H2,1-3H3,(H,35,40)(H,33,34,36)(H2,43,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYQDTPEOFCYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C)C(=O)OCOC(=O)CC5=CC=C(C=C5)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N6O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneacetic acid, 4-(phosphonooxy)-, 1-((((((4-((5-((cyclopropylamino)carbonyl)-2-methylphenyl)amino)-5-methylpyrrolo(2,1-f)(1,2,4)triazin-6-yl)carbonyl)propylamino)carbonyl)oxy)methyl) ester | |
CAS RN |
948842-66-8 | |
| Record name | BMS-751324 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948842668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-751324 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976Z3162LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















